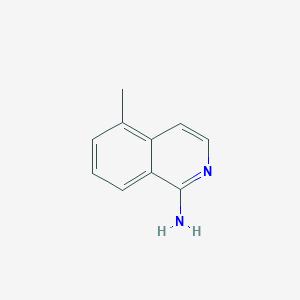

5-Methylisoquinolin-1-amine

Description

Historical Perspectives in Isoquinoline (B145761) Chemistry

The journey into isoquinoline chemistry began in 1885 when Hoogewerf and van Dorp first isolated the parent compound, isoquinoline, from coal tar through fractional crystallization of its acid sulfate. wikipedia.org This discovery opened a new chapter in heterocyclic chemistry, revealing a structural isomer of quinoline (B57606) composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.orgnumberanalytics.com The isoquinoline structure was soon identified as the core of many plant-derived alkaloids, including papaverine, morphine, and codeine, which were already known for their potent physiological effects. wikipedia.orgmdpi.comrsc.orgnih.gov

The recognition of isoquinoline's importance spurred the development of synthetic methods to construct this heterocyclic system. Several classical name reactions were established that remain fundamental to organic synthesis today. numberanalytics.comnumberanalytics.com These methods allow for the preparation of a wide variety of isoquinoline derivatives. organicreactions.org

These foundational synthetic strategies provided chemists with the tools to access not only naturally occurring alkaloids but also a vast array of novel substituted isoquinolines, paving the way for extensive investigation into their chemical and biological properties.

Significance of Substituted Isoquinolines in Academic Research

Substituted isoquinolines are a cornerstone of modern medicinal chemistry, recognized for their broad spectrum of biological activities. rsc.orgmdpi.com The isoquinoline framework is considered a privileged scaffold because its modification with various functional groups can lead to compounds that interact with a wide range of biological targets, including enzymes and receptors. rsc.orgbeilstein-journals.orgopenmedicinalchemistryjournal.com This versatility has made them the subject of intensive academic and industrial research, leading to the development of compounds with significant therapeutic potential. mdpi.com

The type and position of substituents on the isoquinoline ring are critical in determining the compound's biological profile. For example, substitutions at the C1, C3, and C4 positions have been shown to be particularly important for modulating activity. rsc.orgfrontiersin.org This has led to the discovery of isoquinoline derivatives with a wide array of pharmacological effects.

The ability to systematically modify the isoquinoline core allows researchers to perform structure-activity relationship (SAR) studies, optimizing compounds for enhanced potency and selectivity towards a specific biological target. frontiersin.org

Overview of Current Research Trajectories for 5-Methylisoquinolin-1-amine and Related Analogs

Direct research on this compound is limited in publicly accessible literature; however, patent filings and studies on closely related analogs highlight its importance as a scaffold for developing new therapeutic agents, particularly in oncology.

A key area of investigation involves the synthesis of substituted 3-aryl-isoquinolinamine derivatives as antineoplastic agents. A patent discloses a series of 5, 6, or 7-substituted-3-(hetero)aryl isoquinolinamine compounds for the treatment of hyperproliferative disorders. google.com Within this series, a this compound derivative was synthesized and characterized, demonstrating the utility of this specific scaffold in the design of potential anticancer drugs. google.com

Research on structurally similar analogs further illuminates the potential of the methylisoquinoline amine core. Studies on isomers and related structures often explore their role as enzyme inhibitors. For example, analogs of 5-aminoisoquinolin-1-one (5-AIQ), a compound structurally very close to an oxidized form of 5-aminoisoquinoline, are potent inhibitors of poly(ADP-ribose)polymerases (PARPs). nus.edu.sg In one study, the introduction of a methyl group at the C3 position of 5-AIQ (creating 5-amino-3-methylisoquinolin-1-one) significantly increased its potency as a PARP-1 inhibitor compared to the parent compound. nus.edu.sg This finding underscores the impact of methyl substitution on the biological activity of the isoquinoline core.

The compound N-(3,3-difluorocyclobutyl)-5-methylisoquinolin-1-amine is also listed in chemical supplier catalogs for custom synthesis, indicating its use as a building block in drug discovery programs by pharmaceutical and biotechnology companies. molport.com This suggests that while published studies may be sparse, the this compound scaffold is actively being explored in medicinal chemistry research for creating more complex and potentially patentable molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methylisoquinolin-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-3-2-4-9-8(7)5-6-12-10(9)11/h2-6H,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMFBEJKHKJDXAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CN=C(C2=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1557045-33-6 | |

| Record name | 5-methylisoquinolin-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 5 Methylisoquinolin 1 Amine

Established Synthetic Routes to 5-Methylisoquinolin-1-amine

Traditional synthetic approaches to this compound often involve the modification of existing isoquinoline (B145761) structures or the construction of the isoquinoline core through sequential reactions.

Synthesis from Isoquinoline Derivatives

A common and direct method for synthesizing this compound involves the chemical modification of pre-existing isoquinoline derivatives. These starting materials can undergo various reactions, such as amination, to introduce the amine group at the 1-position of the 5-methylisoquinoline (B1352389) core. For instance, the amination of 4-hydroxy-5-methyl-1H-pyridin-2-one with ammonium (B1175870) bromide (NH₄Br) in liquid ammonia (B1221849) under high pressure can yield the desired product. This method benefits from avoiding the use of chlorinated solvents.

Another approach involves the N-oxidation of 1,5-dimethylisoquinoline, followed by rearrangement with acetic anhydride (B1165640) and subsequent acid hydrolysis to produce 1,5-dimethyl-4-hydroxyisoquinoline. nih.gov This intermediate can then be further manipulated to yield the target amine.

Multi-Step Synthesis Approaches

Multi-step syntheses provide a versatile platform for constructing the this compound molecule from simpler, readily available starting materials. These routes offer the flexibility to introduce various substituents on the isoquinoline ring. A typical multi-step approach may start with the synthesis of a substituted isoquinoline core, followed by the introduction or modification of functional groups to arrive at the final product. For example, a synthesis could begin with 2-(2,5-dimethoxyphenyl)ethanamine, which undergoes a series of reactions to build the isoquinoline ring system, followed by N-methylation and oxidation to yield a 2-methylisoquinoline-1,5,8(2H)-trione derivative. ufms.br While not directly yielding this compound, this demonstrates the multi-step strategy to build complex isoquinolines. ufms.br The general principles of multi-step synthesis involve a sequence of reactions, such as nitration, hydrolysis, and hydrogenation, to build the desired molecule step-by-step. nih.gov

One-Pot Reaction Strategies

| Synthetic Route | Starting Materials | Key Reaction Steps | Advantages | Reference |

| From Isoquinoline Derivatives | 1,5-dimethylisoquinoline | N-oxidation, rearrangement, hydrolysis | Direct modification of existing scaffold | nih.gov |

| Multi-Step Synthesis | 2-(2,5-dimethoxyphenyl)ethanamine | Cyclization, N-methylation, oxidation | High versatility and control | ufms.br |

| One-Pot Reaction | Methyl 2-formylbenzoate, primary amines | Reductive amination, lactamization | Increased efficiency, reduced waste | sioc-journal.cn |

Advanced Synthetic Techniques and Innovations

Recent advancements in organic synthesis have led to the development of more sophisticated and efficient methods for constructing complex heterocyclic compounds like this compound.

Multicomponent Cascade Cyclization Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all the reactants, represent a highly efficient approach to complex molecule synthesis. nih.gov A notable example is an iodine-mediated multicomponent cascade cyclization. researchgate.net This reaction can involve aryl methyl ketones, isoquinolin-1-amine, and other reagents to construct complex imidazo[2,1-a]isoquinoline (B1217647) derivatives in a one-pot fashion. researchgate.net These cascade reactions allow for the rapid assembly of the isoquinoline framework with high atom economy. The development of such reactions for the direct synthesis of this compound is an active area of research.

Catalyst-Mediated Transformations (e.g., Cobalt-catalyzed oxidative cycloaddition)

The use of transition metal catalysts has revolutionized organic synthesis, enabling reactions that were previously difficult or impossible to achieve. Cobalt-catalyzed reactions, for instance, have emerged as powerful tools for the synthesis of nitrogen-containing heterocycles. Cobalt-catalyzed oxidative cycloaddition reactions can be employed to construct isoquinoline and related heterocyclic systems. researchgate.net For example, a cobalt-catalyzed oxidative [3 + 2] cycloaddition of dihydroisoquinoline esters with nitroolefins has been developed. researchgate.net These methods often proceed under mild conditions and exhibit high regioselectivity. The development of specific cobalt-catalyzed methods for the direct synthesis of this compound holds significant promise for future synthetic strategies. nih.govnsf.gov

| Advanced Technique | Key Features | Potential Advantages | Reference |

| Multicomponent Cascade Cyclization | Three or more reactants in one pot, formation of multiple bonds in a single operation. | High efficiency, atom economy, rapid access to molecular complexity. | researchgate.net |

| Cobalt-catalyzed Oxidative Cycloaddition | Use of a cobalt catalyst to mediate the formation of the isoquinoline ring system. | Mild reaction conditions, high regioselectivity, potential for asymmetric synthesis. | researchgate.net |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. sopachem.comnih.gov This technology utilizes microwave irradiation to directly and efficiently heat the reaction mixture, which can result in a dramatic reduction in reaction time, from hours to mere minutes. nih.govresearchgate.net The application of microwave energy is particularly beneficial for the synthesis of heterocyclic compounds like isoquinolines. acs.org

A general procedure for the preparation of related amine-substituted heterocycles involves combining the necessary starting materials, such as an α-cyanoketone and a hydrazine, in a suitable solvent like aqueous HCl. nih.gov The mixture is then subjected to heating in a microwave reactor at elevated temperatures, typically around 150 °C, for a short duration of 10-15 minutes. nih.gov The desired product can often be isolated through a simple workup process involving basification and vacuum filtration, with typical yields ranging from 70-90%. nih.gov While specific protocols for this compound are not extensively detailed, palladium-catalyzed microwave-assisted synthesis has been noted for related structures like 6-Methylisoquinolin-1-amine, suggesting its applicability. acs.org

| Parameter | Conventional Heating | Microwave-Assisted Heating | Advantage of Microwave |

|---|---|---|---|

| Reaction Time | Hours to Days | Minutes to Hours nih.gov | Significant Time Reduction |

| Heating Method | External (Oil bath, heating mantle) | Direct, via dielectric heating researchgate.net | Uniform and Rapid Heating |

| Product Yield | Variable, often moderate | Often higher researchgate.net | Improved Reaction Efficiency |

| Side Reactions | More prevalent due to prolonged heating | Often reduced | Higher Product Purity |

Aminomethylation and Hydrogenolysis Approaches

A key challenge in the synthesis of 1-methylisoquinoline (B155361) derivatives is the efficient introduction of the methyl group at the C1 position. Direct methylation can be problematic, but an alternative strategy involves aminomethylation followed by hydrogenolysis. beilstein-journals.orgd-nb.info This multi-step approach provides a robust pathway to the desired 1-methyl substituted isoquinoline core. nih.gov

This method was successfully exemplified in the total synthesis of the related alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline. beilstein-journals.orgnih.gov The process begins with the metalation of a suitably protected isoquinoline precursor at the C1 position. d-nb.info The resulting metalated intermediate is then quenched with an aminomethylating agent like Eschenmoser's salt to introduce a dimethylaminomethyl group. d-nb.info This aminomethyl derivative is typically easier to purify than the product of direct methylation. nih.gov The synthesis is completed by quaternization of the tertiary amine with iodomethane, followed by hydrogenolytic cleavage of both the resulting quaternary ammonium group and other protecting groups (like benzyl (B1604629) ethers) to yield the final 1-methylisoquinoline product. beilstein-journals.orgd-nb.info

| Step | Reagents/Process | Purpose | Reference |

|---|---|---|---|

| 1. Metalation | Knochel-Hauser base (TMPMgCl·LiCl) | Activates the C1 position of the isoquinoline ring. | beilstein-journals.orgnih.gov |

| 2. Aminomethylation | Eschenmoser's salt (Dimethylmethyleneammonium iodide) | Introduces a dimethylaminomethyl group at C1. | d-nb.info |

| 3. Quaternization | Iodomethane (CH3I) | Converts the tertiary amine to a quaternary ammonium salt, a good leaving group. | nih.gov |

| 4. Hydrogenolysis | H2, Pd/C | Reductively cleaves the C-N bond to form the methyl group and removes benzyl protecting groups. | beilstein-journals.orgd-nb.info |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly important in the synthesis of fine chemicals and pharmaceuticals.

Atom Economy and Reaction Efficiency

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. buecher.de The ideal reaction has a 100% atom economy, where all reactant atoms are found in the product, and no atoms are wasted as byproducts. libretexts.org Addition and rearrangement reactions often exhibit high atom economy, whereas substitution and elimination reactions tend to be less efficient. buecher.dejocpr.com Evaluating the atom economy of different synthetic routes is crucial for developing more sustainable and less wasteful processes. numberanalytics.com

| Metric | Formula | Ideal Value | Significance |

|---|---|---|---|

| Percent Atom Economy (% AE) | (Molecular Weight of Desired Product / Molecular Weight of All Reactants) × 100 | 100% buecher.de | Measures the intrinsic efficiency of a reaction in converting reactant mass to product mass. |

| Reaction Mass Efficiency (RME) | (Mass of Isolated Product / Total Mass of Reactants) × 100 | 100% | Provides a more practical measure of efficiency by considering reaction yield and product isolation. buecher.de |

Use of Alternative Reaction Media (e.g., aqueous biphasic systems, supercritical carbon dioxide, ionic liquids)

A key tenet of green chemistry is the use of safer solvents and auxiliaries. rsc.org Traditional volatile organic solvents (VOCs) pose environmental and health risks. Consequently, research has focused on alternative reaction media.

Aqueous Biphasic Systems: Utilizing water as a solvent is highly desirable from a green chemistry perspective. rsc.org Biphasic systems, where a reaction occurs at the interface of two immiscible liquid phases (e.g., water and an organic solvent), can facilitate easy separation of the catalyst (often in the aqueous phase) from the product (in the organic phase), enabling catalyst recycling. rsc.org

Supercritical Carbon Dioxide (scCO₂): Above its critical temperature (31.2°C) and pressure (7.28 MPa), CO₂ becomes a supercritical fluid with unique properties. researchgate.net It is non-toxic, non-flammable, and readily available. Its solvating power can be tuned by adjusting pressure, and after the reaction, it can be easily removed by depressurization. researchgate.net Biphasic systems combining scCO₂ and ionic liquids are particularly promising, as the product can be extracted with the scCO₂ phase while the catalyst remains dissolved in the ionic liquid phase. researchgate.net

Ionic Liquids (ILs): Ionic liquids are salts with melting points below 100°C, and they are considered green solvents due to their negligible vapor pressure, which reduces air pollution. frontiersin.org They can act as both the solvent and catalyst in chemical reactions. frontiersin.org Their unique properties can enhance reaction rates and selectivities, and they offer potential for catalyst immobilization and reuse. mdpi.com

| Medium | Key Properties | Green Advantages | Potential Application in Synthesis |

|---|---|---|---|

| Aqueous Biphasic Systems | Immiscible aqueous/organic layers | Use of water, facile catalyst recycling rsc.org | Reactions with water-soluble catalysts |

| Supercritical CO₂ | Tunable solvent properties, gas-like viscosity | Non-toxic, non-flammable, easy product separation researchgate.net | Homogeneous catalysis, extractions |

| Ionic Liquids | Low vapor pressure, high thermal stability | Reduced air pollution, potential for reuse, can act as catalyst frontiersin.org | Catalytic reactions, CO₂ capture and conversion frontiersin.orgmdpi.com |

Biocatalytic Approaches and Immobilized Catalysts

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. nih.gov This approach is inherently green as enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media. tudelft.nl They offer exceptional chemo-, regio-, and stereoselectivity, which is highly valuable in pharmaceutical synthesis. mdpi.com For the synthesis of chiral amines, enzymes like transaminases and imine reductases are particularly relevant. mdpi.comnih.gov

To enhance the practicality of biocatalysis, enzymes are often immobilized on a solid support. tudelft.nl Immobilization offers several advantages:

Improved Stability: The enzyme is often more resistant to changes in temperature and pH. mdpi.com

Easy Separation: The catalyst can be easily removed from the reaction mixture by filtration. mdpi.com

Reusability: The immobilized enzyme can be recovered and reused for multiple reaction cycles, improving cost-effectiveness. tudelft.nl

Continuous Flow Processes: Immobilized enzymes are well-suited for use in packed-bed reactors for continuous manufacturing. mdpi.com

While specific biocatalytic routes for this compound are not yet established, the development of engineered enzymes for amine synthesis represents a promising future direction for its sustainable production. mdpi.com

| Enzyme Class | Reaction Type | Advantages in Amine Synthesis |

|---|---|---|

| Transaminases (TAs) | Reductive amination of ketones/aldehydes nih.gov | High enantioselectivity, uses amine donors like isopropylamine. nih.gov |

| Imine Reductases (IREDs) | Asymmetric reduction of pre-formed imines | Excellent stereocontrol for producing chiral amines. mdpi.com |

| Monoamine Oxidases (MAOs) | Oxidative deamination | Used in kinetic resolutions to separate racemic amine mixtures. mdpi.com |

Polymer-Supported Reagents and Substrates

Polymer-supported reagents are functionalized polymers that act as reagents or catalysts in a reaction. sopachem.com This approach simplifies synthetic chemistry by immobilizing the reagent on a solid phase (a resin bead). cam.ac.uk After the reaction is complete, the spent reagent and byproducts attached to the polymer support can be removed by simple filtration, leaving the desired product in the solution phase. sopachem.comresearchgate.net This eliminates the need for complex purification techniques like chromatography. cam.ac.uk

This "catch-and-release" strategy offers several benefits:

Clean Reactions: Purification is greatly simplified. durham.ac.uk

Use of Excess Reagents: Stoichiometric excesses of the supported reagent can be used to drive reactions to completion without complicating the workup. researchgate.net

Multi-step Synthesis: Incompatible reagents can be used sequentially in the same pot by simply filtering off one supported reagent before adding the next. cam.ac.ukdurham.ac.uk

Automation: The simplicity of the filtration-based workup makes the methodology suitable for automated and parallel synthesis. researchgate.net

Polymer-supported reagents, catalysts, and scavengers (which remove excess reactants or byproducts) are powerful tools for the clean and efficient multi-step synthesis of complex molecules. cam.ac.uknih.gov

| Type of Supported Species | Function | Example |

|---|---|---|

| Supported Reagent | Delivers a reactive species to the solution phase. | Polymer-supported borohydride (B1222165) (reducing agent) cam.ac.uk |

| Supported Catalyst | Catalyzes a reaction without being consumed. | Polymer-supported perruthenate (PSP) (oxidation catalyst) cam.ac.uk |

| Supported Scavenger | Removes unreacted starting materials or byproducts from solution. | Polymer-supported trisamine (scavenges electrophiles) sopachem.com |

Optimization of Synthetic Conditions for this compound and Derivatives

The efficiency and viability of synthetic routes to this compound and its analogs are critically dependent on the careful optimization of reaction conditions. Key parameters such as catalyst selection and concentration, reaction temperature, and duration can profoundly influence reaction yield, selectivity, and the purity of the final product. biotage.commdpi.com The development of robust synthetic methodologies often involves a systematic study of these variables to maximize the formation of the desired product while minimizing side reactions and the generation of impurities. biotage.commdpi.com For instance, in the synthesis of complex molecules like isoquinolone derivatives, optimization of the final oxidation step involves a detailed investigation of catalyst ratio, reaction time, and temperature. researchgate.netufms.br

Influence of Catalyst Ratio on Reaction Yield and Selectivity

The choice and amount of catalyst are pivotal in directing the course of a chemical reaction. In the synthesis of isoquinoline derivatives, the catalyst's role can range from activating substrates to facilitating bond formation, and its concentration must be precisely controlled to achieve optimal results.

Research into the synthesis of various heterocyclic amines demonstrates the sensitivity of reaction outcomes to catalyst loading. For example, in certain enantioselective reactions, reducing the catalyst loading from 10 mol% to 5 mol% has been shown to lower both the yield and the enantiomeric excess of the product. nih.gov Conversely, increasing the catalyst loading to 20 mol% in the same reaction only slightly improved the yield, indicating a non-linear relationship between catalyst amount and product formation. nih.gov

In some synthetic strategies for isoquinolines, the catalyst may not be a traditional metal complex but an activating agent. A metal-free approach for synthesizing 1-aminoisoquinolines uses triflic anhydride as an activating agent to facilitate the amination of isoquinoline-N-oxides. rsc.org The stoichiometry of this agent relative to the substrate is a critical parameter for optimization.

Interestingly, not all syntheses benefit from the presence of a catalyst. In the microwave-induced synthesis of N-substituted 1-alkyl and 1-aryl-3-aminoisoquinolines, studies revealed that the reaction proceeded with significantly better yields in the absence of a P₂O₅/SiO₂ catalyst. conicet.gov.ar The presence of the catalyst in varying proportions (from 1% to 10% w/w) led to lower yields and the formation of byproducts, such as 1-phenyl-(2H)isoquinolin-3-one. conicet.gov.ar

Table 1: Effect of Catalyst on the Synthesis of 1-phenyl-N-phenylisoquinolin-3-amine (3a) via Microwave Irradiation conicet.gov.ar

| Reaction Time (min) | Isolated Yield (%) (Without Catalyst) | Isolated Yield (%) (With P₂O₅/SiO₂ Catalyst, 10% w/w) |

| 30 | 27 | 5 |

| 40 | 40 | 10 |

| 50 | 36 | 10 |

| 60 | 37 | 5 |

Data derived from a study on the synthesis of 1-phenyl-N-phenylisoquinolin-3-amine from 2-benzoylphenylacetonitrile and aniline (B41778) in ethanol (B145695) at 180°C. conicet.gov.ar

Effects of Reaction Time and Temperature on Synthetic Outcomes

Reaction time and temperature are interdependent variables that must be co-optimized to achieve high yield and purity. biotage.com Elevated temperatures can increase reaction rates but may also promote the formation of undesired byproducts, while extended reaction times can lead to the degradation of the product or starting materials. biotage.com

The synthesis of 1-alkyl/aryl/dialkylamino-substituted isoquinolines from isoquinoline-N-oxide provides a specific example of temperature and time control. rsc.org The reaction, using triflic anhydride as an activating agent in acetonitrile, is initiated at 0 °C, and the mixture is then stirred for 6–8 hours at room temperature to achieve good yields. rsc.org This temperature profile likely balances the initial activation step with the subsequent nucleophilic attack and rearrangement.

Microwave-assisted organic synthesis often allows for rapid optimization of these parameters. In the synthesis of 1-phenyl-N-phenylisoquinolin-3-amine, the optimal conditions were found to be a reaction time of 40 minutes at a temperature of 180°C. conicet.gov.ar As shown in the table below, increasing the reaction time beyond this point did not lead to an improvement in the yield, suggesting that the reaction had reached completion or that product degradation began to occur. conicet.gov.ar

Table 2: Influence of Reaction Time on the Yield of 1-phenyl-N-phenylisoquinolin-3-amine (3a) at 180°C conicet.gov.ar

| Entry | Reaction Time (min) | Isolated Yield (%) |

| 1 | 30 | 27 |

| 2 | 40 | 40 |

| 3 | 50 | 36 |

| 4 | 60 | 37 |

Data from the catalyst-free, microwave-induced reaction of 2-benzoylphenylacetonitrile with aniline in ethanol. conicet.gov.ar

Temperature can also be a critical tool for controlling selectivity. In certain asymmetric syntheses, lowering the reaction temperature can enhance the enantiomeric excess (ee) of the product. nih.gov For instance, reducing the temperature from ambient to 0 °C was found to improve the ee value in a primary amine-catalyzed reaction, although further decreases were impractical as they rendered the reaction excessively sluggish. nih.gov This highlights the delicate balance required when optimizing temperature to maximize both reaction rate and selectivity.

Chemical Reactivity and Reaction Mechanisms of 5 Methylisoquinolin 1 Amine

Reactions Involving the Amine Functional Group

The amine group in 5-Methylisoquinolin-1-amine is a key site for a variety of chemical transformations, enhancing its utility as a building block in organic synthesis.

Alkylation Reactions (e.g., N-alkylation)

The amine group of isoquinoline (B145761) derivatives can undergo N-alkylation with alkyl halides to form N-alkyl derivatives. smolecule.com This reaction is a fundamental process for introducing alkyl groups onto the nitrogen atom. For isoquinolines, direct alkylation on the nitrogen atom can be achieved by mixing with various alkyl bromides, leading to the formation of N-alkyl isoquinolinium halide salts. rsc.org These salts are sometimes hygroscopic but can be converted to more stable tetrafluoroborate (B81430) salts. rsc.org

While direct alkylation of amines can sometimes lead to overalkylation, forming secondary, tertiary, and even quaternary ammonium (B1175870) salts, specific strategies can control this reactivity. wikipedia.org For instance, in the synthesis of 1-alkyl/aryl/dialkylamino-substituted isoquinolines, isoquinoline-N-oxide can be reacted with different amines in the presence of triflic anhydride (B1165640) to yield the desired N-substituted products. researchgate.netrsc.org This method offers a regioselective amination under mild, metal-free conditions. researchgate.netrsc.org

Table 1: Examples of N-Alkylation Reactions of Isoquinoline Derivatives

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product | Reference |

| Isoquinoline | Alkyl bromides | None (solvent-free) | N-alkyl isoquinolinium halide salt | rsc.org |

| Isoquinoline-N-oxide | Alkyl/aryl/dialkyl amines | Triflic anhydride | 1-Alkyl/aryl/dialkylamino-substituted isoquinolines | researchgate.netrsc.org |

Acylation Reactions

Acylation of the amine group in isoquinoline derivatives is a common reaction, typically involving reaction with acid chlorides or anhydrides to form amides. smolecule.com This reaction, often referred to as the Schotten-Baumann reaction when using acyl chlorides, is usually carried out in the presence of a base like a tertiary amine or pyridine (B92270) to neutralize the HCl byproduct. fishersci.it

The nucleophilicity of the amine group at position 1 of the isoquinoline ring facilitates acylation reactions. vulcanchem.com For instance, 4-aminoisoquinoline (B122460) derivatives have been converted to their corresponding amides as part of a multi-step synthesis. nih.gov These amide formation reactions are crucial in medicinal chemistry for creating diverse molecular structures. nih.gov Various coupling reagents, such as EDC/HOBt and HATU/DIPEA, can be employed to facilitate the reaction between a carboxylic acid and the amine. nih.gov

Table 2: Common Reagents for Acylation of Amines

| Reagent Type | Examples | Typical Conditions | Reference |

| Acyl Halides | Acetyl chloride, Benzoyl chloride | Aprotic solvent, base (e.g., pyridine, triethylamine) | fishersci.it |

| Acid Anhydrides | Acetic anhydride | Base catalyst | fishersci.it |

| Coupling Reagents | EDC/HOBt, HATU/DIPEA | Organic solvent (e.g., DMF, CH₂Cl₂) | nih.gov |

Reactions with Carbonyl Compounds (e.g., Aldehydes and Ketones for Imine and Enamine Formation)

Primary amines, such as This compound , react with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comwikipedia.orgpressbooks.pub This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. masterorganicchemistry.comwikipedia.org The reaction proceeds through a carbinolamine intermediate. pressbooks.publibretexts.org The pH of the reaction is crucial; it should be mildly acidic (around 4-5) to facilitate the protonation of the hydroxyl group in the intermediate, making it a good leaving group (water), without excessively protonating the amine reactant, which would render it non-nucleophilic. pressbooks.publibretexts.org

In contrast, secondary amines react with aldehydes and ketones to form enamines. pressbooks.pubwikipedia.orglibretexts.org The mechanism is similar to imine formation up to the formation of an iminium ion. pressbooks.pub However, since the secondary amine lacks a second proton on the nitrogen to be eliminated, a proton is removed from an adjacent carbon, leading to the formation of a C=C double bond, resulting in the enamine. wikipedia.orgmasterorganicchemistry.com

Table 3: Imine vs. Enamine Formation

| Reactant Amine Type | Carbonyl Compound | Product | Key Intermediate | Reference |

| Primary Amine (R-NH₂) | Aldehyde or Ketone | Imine (C=N-R) | Carbinolamine | masterorganicchemistry.comwikipedia.orgpressbooks.pub |

| Secondary Amine (R₂NH) | Aldehyde or Ketone | Enamine (C=C-NR₂) | Iminium ion | pressbooks.pubwikipedia.orglibretexts.org |

Diazotization and Subsequent Transformations (e.g., Sandmeyer, Schiemann reactions)

Primary aromatic amines can be converted to diazonium salts through a process called diazotization. organic-chemistry.orgunacademy.com This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures. organic-chemistry.orgmnstate.edu The resulting diazonium salt is a versatile intermediate. organic-chemistry.org

The diazonium group can be replaced by various nucleophiles in what are known as Sandmeyer reactions, which use copper(I) salts as catalysts. wikipedia.orgbyjus.com For example, using CuCl, CuBr, or CuCN allows for the introduction of chloro, bromo, or cyano groups, respectively, onto the aromatic ring. wikipedia.org The mechanism is believed to involve a single electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. wikipedia.orgbyjus.com

A related transformation is the Schiemann reaction, which is used for the synthesis of aryl fluorides. wikipedia.orgorganic-chemistry.org This reaction involves the thermal decomposition of an arenediazonium tetrafluoroborate salt. wikipedia.org

Table 4: Common Transformations of Aryl Diazonium Salts

| Reaction Name | Reagents | Product | Reference |

| Sandmeyer (Chlorination) | CuCl | Aryl chloride | wikipedia.org |

| Sandmeyer (Bromination) | CuBr | Aryl bromide | wikipedia.org |

| Sandmeyer (Cyanation) | CuCN | Aryl nitrile (benzonitrile) | wikipedia.org |

| Schiemann Reaction | HBF₄, heat | Aryl fluoride | wikipedia.orgorganic-chemistry.org |

Reductive Amination Reactions

Reductive amination is a powerful method for forming C-N bonds by converting a carbonyl group to an amine via an imine intermediate. wikipedia.orgmasterorganicchemistry.com This two-step, often one-pot, process involves the initial formation of an imine from an amine and a carbonyl compound, followed by the reduction of the imine to an amine. wikipedia.orgmasterorganicchemistry.com

A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough to not reduce the initial aldehyde or ketone but are capable of reducing the intermediate iminium ion. masterorganicchemistry.comharvard.edu This selectivity prevents side reactions and allows for high yields. harvard.edu Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is also a common method for the reduction step. wikipedia.org Reductive amination is a versatile technique for installing a wide range of alkyl groups on an amine. masterorganicchemistry.com Recent advancements have also focused on using earth-abundant metal catalysts, such as iron, for more sustainable reductive amination processes. d-nb.info

Table 5: Common Reducing Agents in Reductive Amination

| Reducing Agent | Characteristics | Reference |

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines/iminium ions over ketones/aldehydes. | masterorganicchemistry.comharvard.edu |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Highly selective, high yielding, tolerates many functional groups. | harvard.edu |

| Catalytic Hydrogenation (e.g., H₂/Pd/C) | Common industrial method, can be performed under various pressures. | wikipedia.org |

| Iron Catalysts | Earth-abundant, good functional group tolerance. | d-nb.info |

Amide Formation and Hydrolysis

Amides can be synthesized from This compound through reaction with carboxylic acid derivatives, most commonly acyl chlorides or by using coupling reagents. fishersci.itmasterorganicchemistry.com The reaction with an acyl chloride is a form of nucleophilic acyl substitution. masterorganicchemistry.com Alternatively, coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are widely used to facilitate amide bond formation directly from a carboxylic acid and an amine. nih.gov

The reverse reaction, amide hydrolysis, breaks the amide bond to yield a carboxylic acid and an amine. savemyexams.com This process typically requires harsh conditions, such as heating with a strong acid or base. libretexts.orgmasterorganicchemistry.com Acid-catalyzed hydrolysis involves the initial protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water. libretexts.orgmasterorganicchemistry.com The reaction ultimately yields a carboxylic acid and an ammonium salt. chemguide.co.uklibretexts.org Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, and the reaction produces a carboxylate salt and an amine. libretexts.orgchemguide.co.uk

Table 6: Conditions for Amide Hydrolysis

| Condition | Reagents | Products | Reference |

| Acidic | Dilute acid (e.g., HCl, H₂SO₄), heat | Carboxylic acid and Ammonium salt | masterorganicchemistry.comchemguide.co.uklibretexts.org |

| Basic | Aqueous base (e.g., NaOH), heat | Carboxylate salt and Amine | libretexts.orgchemguide.co.uklibretexts.org |

Reactions Involving the Isoquinoline Ring System

The isoquinoline nucleus of this compound is a key site for chemical modifications, enabling the construction of more complex molecular architectures.

The 1-amino group of this compound serves as a potent nucleophile, facilitating intramolecular and intermolecular cyclization reactions to form fused heterocyclic systems. These reactions are crucial for the synthesis of novel compounds with potential applications in medicinal chemistry. caltech.edu

A prominent example is the construction of imidazo[2,1-a]isoquinoline (B1217647) scaffolds. In a reaction analogous to that of isoquinolin-1-amine, this compound can undergo a multicomponent cascade cyclization. This process typically involves an initial intermolecular nucleophilic attack from the exocyclic amine onto an appropriate electrophile, such as an acetophenone (B1666503) derivative, to form an intermediate. This is followed by an intramolecular cyclization (annulation) to yield the final fused heterocyclic product.

These cyclization strategies can be expanded to create a variety of fused systems. The "tert-amino effect," a phenomenon involving the cyclization of ortho-substituted N,N-dialkylanilines, provides a conceptual basis for designing novel intramolecular cyclizations where the amino and methyl groups on the isoquinoline ring could participate in forming five or six-membered rings under specific conditions. beilstein-journals.orgmdpi.com

Table 1: Representative Cyclization Reaction

| Reactant A | Reactant B | Product Scaffold | Reaction Type | Reference |

|---|---|---|---|---|

| This compound | Acetophenone derivatives | Imidazo[2,1-a]isoquinoline | Multicomponent cascade cyclization |

The isoquinoline core of this compound is susceptible to oxidation, which can occur at the ring nitrogen or on the methyl group, depending on the oxidizing agent and reaction conditions.

N-Oxidation : The nitrogen atom in the isoquinoline ring can be oxidized to form the corresponding N-oxide. This transformation is common for nitrogen-containing heterocycles and can be achieved using various oxidizing agents. For instance, whole cells of Verticillium sp. GF39 have been shown to effectively catalyze the oxidation of 1-methylisoquinoline (B155361) to 1-methylisoquinoline N-oxide, demonstrating the feasibility of such a transformation. ebi.ac.uk A similar reaction could be applied to this compound.

Methyl Group Oxidation : Selective oxidation of the methyl group at the C5 position is another potential reaction. While the C1-amino group is activating, specific reagents like selenium dioxide have been used for the selective oxidation of methyl groups on isoquinoline rings, leaving other positions untouched. caltech.edu

Ring Oxidation : More vigorous oxidation can lead to the formation of quinoline (B57606) derivatives, fundamentally altering the heterocyclic core.

The positions on the benzene (B151609) ring of the isoquinoline skeleton are targets for substitution reactions, primarily electrophilic aromatic substitution. The existing amino and methyl groups act as directing groups, influencing the regioselectivity of these reactions.

For the related compound 4-methylisoquinolin-1-amine, electrophilic aromatic bromination has been shown to occur, with the regioselectivity guided by the directing effects of the amine and methyl substituents. vulcanchem.com For this compound, the activating, ortho-, para-directing amino group at C1 and the activating, ortho-, para-directing methyl group at C5 would be expected to direct incoming electrophiles to positions C4, C6, and C8. Careful control of reaction conditions would be necessary to achieve regioselectivity. vulcanchem.com

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been successfully performed on isoquinolin-3-amines to form N-arylisoquinolinamines. arkat-usa.orgresearchgate.net This demonstrates the utility of the amino group as a handle for introducing aryl substituents, a strategy that could be applied to this compound for further functionalization.

Table 2: Potential Substitution Reactions

| Reaction Type | Reagent | Potential Product | Key Factor | Reference |

|---|---|---|---|---|

| Electrophilic Bromination | N-Bromosuccinimide (NBS) | Bromo-5-methylisoquinolin-1-amine | Directing effects of amino and methyl groups | vulcanchem.com |

| Buchwald-Hartwig Amination | Aryl Halide, Pd Catalyst | N-Aryl-5-methylisoquinolin-1-amine | Reactivity of the 1-amino group | arkat-usa.orgresearchgate.net |

Oxidation Reactions on the Isoquinoline Core

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving this compound is fundamental to controlling reaction outcomes and designing new synthetic pathways. ijrpr.com

The reactions of this compound can proceed through several established mechanistic pathways.

Nucleophilic Addition-Elimination : Reactions involving the 1-amino group often follow a nucleophilic addition-elimination mechanism, particularly with acyl chlorides or similar carbonyl compounds. savemyexams.comyoutube.com The mechanism begins with the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of a leaving group (e.g., a chloride ion) to regenerate the carbonyl double bond, resulting in an amide. youtube.comsavemyexams.com

SN2 Reactions : The amino group can also act as a nucleophile in SN2 reactions, for example, by attacking an alkyl halide. However, direct alkylation of amines can be difficult to control. masterorganicchemistry.com

Electrophilic Aromatic Substitution : Substitution on the aromatic part of the isoquinoline ring proceeds via the standard electrophilic aromatic substitution mechanism. An electrophile attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity.

Cascade Mechanisms : The formation of fused heterocycles, such as the imidazo[2,1-a]isoquinolines mentioned previously, involves a sequence of reactions. The proposed mechanism includes an initial intermolecular nucleophilic attack, followed by an intramolecular cyclization (annulation), which can be considered a type of addition-elimination sequence on a larger scale.

A deaminative chlorination reaction, reported for other heteroaromatic amines, offers another interesting mechanistic pathway. This transformation can proceed via a pyridinium (B92312) tetrafluoroborate salt, formed by the reaction of the amino group, followed by anion exchange and nucleophilic substitution by a chloride source. domainex.co.uk

The stereochemical outcomes of reactions involving this compound are an important consideration, especially when new chiral centers are formed. dalalinstitute.comscribd.com

The isoquinoline ring system is planar and achiral. However, reactions can introduce chirality. For example, if a substituent introduced onto the ring or the methyl group creates a stereocenter, the product may be a racemic mixture of enantiomers. libretexts.org This is because an achiral starting material, reacting with an achiral reagent, will typically produce an achiral or racemic product.

The stereochemistry of a reaction is highly dependent on its mechanism:

SN2 reactions proceed with a complete inversion of stereochemistry at the reaction center. scribd.com

SN1 reactions , which proceed through a planar carbocation intermediate, typically result in racemization, as the incoming nucleophile can attack from either face of the plane with roughly equal probability. masterorganicchemistry.com

In enzymatic or stereocontrolled synthesis, it is possible to achieve high stereoselectivity. For instance, if this compound were to react with a chiral reagent or under the influence of a chiral catalyst, the resulting products could be diastereomers formed in unequal amounts. The planarity of the isoquinoline ring presents two distinct faces (re and si), and a chiral catalyst could direct an incoming reagent to attack preferentially from one side. libretexts.org

Role of Catalysis in Directing Reaction Mechanisms

The reactivity of the this compound scaffold is significantly influenced and controlled by the use of transition metal catalysts. These catalysts, primarily based on palladium, copper, and rhodium, provide alternative reaction pathways with lower activation energies, enabling transformations that would otherwise be difficult or impossible. The choice of catalyst, and equally important, the ligands coordinated to the metal center, plays a crucial role in directing the mechanism, thereby controlling the regioselectivity and efficiency of the reaction.

Palladium Catalysis in Cross-Coupling Reactions

Palladium catalysis is a cornerstone for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the isoquinoline core. Reactions like the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are powerful tools for functionalizing halo-isoquinolines, which can be precursors or derivatives of this compound.

The general catalytic cycle for these cross-coupling reactions involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnobelprize.org

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (e.g., a bromo-isoquinoline), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. This is often the rate-determining step. libretexts.org

Transmetalation: The organic group from a second reagent (an organoboron compound in Suzuki coupling or an amine in Buchwald-Hartwig coupling) is transferred to the palladium center, displacing the halide. nobelprize.org

Reductive Elimination: The two organic groups on the palladium complex couple and are expelled as the final product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org

The ligands, typically bulky electron-rich phosphines, are critical. They stabilize the palladium catalyst, enhance its solubility, and modulate its reactivity, influencing the rates of oxidative addition and reductive elimination. acs.org For instance, ligands like Xantphos and JohnPhos have been successfully used in Buchwald-Hartwig aminations of isoquinolin-3-amines with various aryl halides. arkat-usa.org

| Reaction Type | Substrate Example | Catalyst System (Catalyst/Ligand/Base) | Coupling Partner | Product | Reference |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Isoquinolin-3-amine | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | Bromobenzene | N-Phenylisoquinolin-3-amine | arkat-usa.org |

| Buchwald-Hartwig Amination | 4-Methylisoquinolin-3-amine | Pd₂(dba)₃ / JohnPhos / NaOtBu | 2-Bromonitrobenzene | 4-Methyl-N-(2-nitrophenyl)isoquinolin-3-amine | arkat-usa.org |

| Suzuki-Miyaura Coupling | 1-Chloroisoquinoline | NiCl₂(PCy₃)₂ (Nickel catalyst example) | Pyridylboronic acid | 1-(Pyridin-2-yl)isoquinoline | acs.org |

Note: While nickel catalysts can also be used for Suzuki couplings, studies have shown that for α-halo-N-heterocycles like 1-chloroisoquinoline, nickel catalysts can form inactive dimeric species, inhibiting the reaction. rsc.orgchemrxiv.org This highlights the nuanced role of the specific metal and ligand combination in directing the outcome.

Copper Catalysis in C-N and C-C Bond Formation

Copper catalysts are an economical and effective alternative to palladium for certain transformations, particularly for C-N, C-O, and C-S bond formation in Ullmann-type reactions and for C-C bond formation in Sonogashira couplings. researchgate.netmdpi.com

In a typical Ullmann-type amination, a Cu(I) species is proposed to react with the amine in the presence of a base. The resulting copper-amide complex then undergoes oxidative addition with an aryl halide. mdpi.comorganic-chemistry.org The subsequent reductive elimination forms the C-N bond and regenerates the active catalyst. Copper(I) salts like CuI are commonly employed. acs.org Copper can also act as a co-catalyst with palladium, for instance in the Sonogashira coupling of aryl halides with terminal alkynes. organic-chemistry.org Recent research has also demonstrated copper-catalyzed methods for synthesizing functionalized isoquinolines through multi-component reactions. nih.govacs.orgcolab.ws

| Reaction Type | Substrate Example | Catalyst System (Catalyst/Base) | Reactants | Product Type | Reference |

|---|---|---|---|---|---|

| Ullmann-type N-Arylation | Isoquinoline | Cu₂O / Cs₂CO₃ | Aryl Halide | N-Arylisoquinolinium salt | mdpi.com |

| Domino Sonogashira/Cyclization | 2-(2-Bromophenyl)benzimidazole | CuI / Cs₂CO₃ | Calcium carbide (as alkyne source) | Benzo acs.orgresearchgate.netimidazo[2,1-a]isoquinoline | acs.org |

| Three-Component Synthesis | 2-Bromoaryl ketone | CuI / K₂CO₃ | Terminal alkyne, Acetonitrile | Densely functionalized isoquinoline | nih.govacs.org |

Rhodium Catalysis in C-H Activation and Annulation

Rhodium catalysts, particularly Rh(III) complexes, are exceptionally proficient at directing C-H activation and annulation reactions. researchgate.netresearchgate.net This strategy allows for the direct functionalization of C-H bonds, which are typically unreactive, offering a highly atom-economical route to complex fused heterocyclic systems. In the context of this compound, the amino group at the C1 position can act as a directing group, guiding the rhodium catalyst to an adjacent C-H bond to initiate cyclization or annulation. rsc.orgnih.govrsc.org

The general mechanism involves the coordination of the directing group to the Rh(III) center, followed by the cleavage of a nearby C-H bond to form a five-membered rhodacycle intermediate. acs.org This intermediate then reacts with an unsaturated coupling partner, such as an alkyne or an alkene, through migratory insertion. A final reductive elimination or a similar cyclization step furnishes the annulated product and regenerates the active Rh(III) catalyst. nih.govrsc.org This methodology has been used to synthesize a vast array of substituted isoquinolines and related fused systems. organic-chemistry.orgrsc.orgsioc-journal.cn

| Reaction Type | Substrate Type | Catalyst System | Coupling Partner | Product Type | Reference |

|---|---|---|---|---|---|

| C-H Activation/Annulation | N-Aryl amidine | [CpRhCl₂]₂ / AgSbF₆ | Cyclic 2-diazo-1,3-diketone | 1-Aminoisoquinoline (B73089) derivative | rsc.org |

| C-H Activation/Annulation | Enamide | [CpRhCl₂]₂ | Sulfoxonium ylide | 1,3-Disubstituted isoquinoline | nih.govrsc.org |

| C-H Activation/Annulation | Aromatic Ketoxime | Cp*Rh(MeCN)₃₂ | Internal Alkyne | Multisubstituted isoquinoline | organic-chemistry.org |

Advanced Spectroscopic and Structural Elucidation of 5 Methylisoquinolin 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, it provides information on the connectivity and chemical environment of atoms.

In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is highly sensitive to its local electronic environment. For 5-Methylisoquinolin-1-amine, we can predict the spectral features by examining related structures. The protons on the isoquinoline (B145761) core are aromatic and are expected to resonate in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the ring current. ucl.ac.uk

The key signals would include:

Methyl Protons (-CH₃): A singlet corresponding to the three protons of the methyl group at the C5 position. Its chemical shift would be in the typical range for an aryl methyl group (δ 2.3-2.7 ppm).

Amine Protons (-NH₂): A broad singlet for the two protons of the primary amine group. Its chemical shift is variable (δ 1-5 ppm) and depends on factors like solvent and concentration. orgchemboulder.com

Aromatic Protons: The protons on the bicyclic ring system will appear as multiplets due to spin-spin coupling. Analysis of a derivative, 3-(3,4-dimethoxyphenyl)-5-methylisoquinolin-1-amine, shows aromatic protons in the δ 7.28-7.70 ppm range. google.com Based on this, the protons H4, H6, H7, and H8 of the target molecule would be expected in a similar region, with their specific shifts and coupling patterns determined by their position relative to the methyl and amine substituents.

A predicted ¹H NMR data table is presented below, based on established chemical shift ranges and data from analogous compounds.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is predicted based on analogous compounds and standard chemical shift values.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ (C5) | 2.4 - 2.6 | Singlet (s) | N/A |

| -NH₂ (C1) | 1.0 - 5.0 | Broad Singlet (br s) | N/A |

| H3, H4 | 7.0 - 7.8 | Multiplet (m) | ~7-9 |

| H6, H7, H8 | 7.2 - 8.0 | Multiplet (m) | ~7-9 |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Due to the wide range of chemical shifts (0-220 ppm), signals for individual carbon atoms are typically well-resolved. For this compound, ten distinct signals are expected, one for each carbon atom.

The predicted ¹³C NMR spectrum would feature:

Methyl Carbon: A signal in the aliphatic region (δ 20-30 ppm) for the C5-methyl carbon. pdx.edu

Aromatic and Heterocyclic Carbons: Signals in the downfield region (δ 110-160 ppm). The carbon atom attached to the amine group (C1) would likely be one of the most downfield signals due to the deshielding effect of the nitrogen atom. The presence of the methyl group will also influence the shifts of the carbons in the benzene (B151609) portion of the ring system. In related quinoline (B57606) structures, carbons attached to an amino group can appear as far downfield as δ 160 ppm. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is predicted based on analogous compounds and standard chemical shift values.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | 20 - 30 |

| C3, C4 | 115 - 130 |

| C4a, C8a | 125 - 140 |

| C5, C6, C7, C8 | 120 - 145 |

| C1 | 155 - 165 |

Advanced NMR Techniques (e.g., 2D-NMR, Solid-State NMR)

To unambiguously assign all proton and carbon signals, advanced NMR techniques are indispensable.

2D-NMR: Two-dimensional NMR experiments correlate signals to reveal connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing ¹H-¹H connectivities within the same spin system. It would be used to trace the coupling network among the aromatic protons on the isoquinoline ring. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to, allowing for the definitive assignment of protonated carbons. researchgate.netmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. mdpi.com For instance, an HMBC experiment would show a correlation from the methyl protons to the C5 carbon and its neighbors (C4a and C6).

Solid-State NMR (ssNMR): While solution-state NMR provides data on molecules in motion, ssNMR characterizes molecules in their solid, crystalline, or amorphous forms. vulcanchem.com It is particularly useful for studying polymorphism (the existence of different crystal forms) and for analyzing materials with low solubility. americanpharmaceuticalreview.com For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiments could provide high-resolution spectra of the solid material, revealing structural details that may differ from the solution state. americanpharmaceuticalreview.com

Vibrational Spectroscopy

Vibrational spectroscopy probes the stretching and bending of chemical bonds within a molecule. Each vibration corresponds to a specific energy, providing a unique "fingerprint" of the compound.

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. spectroscopyonline.com The IR spectrum of this compound, a primary aromatic amine, is expected to show several characteristic bands.

Key expected IR absorptions include:

N-H Stretching: Primary amines exhibit two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches. For aromatic primary amines, these typically appear between 3500-3420 cm⁻¹ and 3420-3340 cm⁻¹, respectively. spectroscopyonline.com

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.

N-H Bending (Scissoring): A characteristic bending vibration for primary amines occurs in the 1650-1580 cm⁻¹ region. spectroscopyonline.com

C=C and C=N Stretching: Aromatic ring stretching vibrations are observed in the 1600-1450 cm⁻¹ region.

C-N Stretching: The stretch for an aromatic C-N bond is typically strong and found in the 1335-1250 cm⁻¹ range. orgchemboulder.com

N-H Wagging: A broad, often strong, band due to out-of-plane N-H wagging is expected between 910-665 cm⁻¹. researchgate.net

Table 3: Predicted IR Absorption Bands for this compound Data is predicted based on established group frequencies for primary aromatic amines.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Asymmetric & Symmetric Stretch | 3500 - 3300 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium-Weak |

| N-H Scissoring Bend | 1650 - 1580 | Medium-Strong |

| Aromatic C=C/C=N Stretch | 1600 - 1450 | Medium-Strong |

| C-N Stretch | 1335 - 1250 | Strong |

| N-H Wag | 910 - 665 | Strong, Broad |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves inelastic scattering of monochromatic light (from a laser), and the resulting energy shifts provide information about molecular vibrations. faccts.de While IR is sensitive to vibrations that change the molecule's dipole moment, Raman is sensitive to vibrations that change the molecule's polarizability. nanografi.com

For this compound, Raman spectroscopy would be particularly useful for observing:

Symmetric Vibrations: Vibrations of the aromatic ring system, which are often highly symmetric, tend to produce strong Raman signals.

Non-polar Bonds: While the N-H bond is polar and strong in the IR spectrum, other bonds within the carbon framework may be more prominent in the Raman spectrum.

Computational studies on the parent compound, 1-aminoisoquinoline (B73089), show that modes like NH₂ rocking and wagging are present in both IR and Raman spectra, but with differing intensities, highlighting the complementary nature of the two techniques. researchgate.net The Raman spectrum provides a distinct chemical fingerprint that can be used for identification and to study properties like polymorphism in the solid state. nanografi.com

Analysis of Molecular Vibrational Modes (e.g., stretching, bending, wagging, twisting, scissoring, rocking)

The primary techniques for observing these vibrations are infrared (IR) and Raman spectroscopy. A vibrational mode is IR active if it causes a change in the molecule's dipole moment, while it is Raman active if it leads to a change in the molecule's polarizability. libretexts.org

The key functional groups in this compound each have characteristic vibrational frequencies. The amine (-NH2) group exhibits symmetric and asymmetric stretching vibrations, as well as scissoring, wagging, and twisting modes. The aromatic isoquinoline core shows C-H stretching, C=C and C=N ring stretching, and various in-plane and out-of-plane C-H bending vibrations. The methyl (-CH3) group displays its own set of symmetric and asymmetric stretching and deformation (bending) modes. nist.gov

Table 1: Typical Vibrational Frequencies for Functional Groups in this compound This table presents generally expected frequency ranges for the functional groups found in the molecule. Specific values for this compound would require experimental measurement.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Amine (-NH₂) | N-H Asymmetric & Symmetric Stretching | 3300 - 3500 |

| Amine (-NH₂) | N-H Scissoring (Bending) | 1590 - 1650 |

| Aromatic Ring | C-H Stretching | 3000 - 3100 |

| Aromatic Ring | C=C & C=N Ring Stretching | 1400 - 1600 |

| Methyl (-CH₃) | C-H Asymmetric & Symmetric Stretching | 2850 - 3000 |

| Methyl (-CH₃) | C-H Asymmetric & Symmetric Bending | 1375 - 1470 |

Local Vibrational Mode Theory Applications

While normal vibrational modes are delocalized across many atoms in a molecule, the Local Vibrational Mode (LVM) theory offers a powerful method to extract chemical information about specific, individual bonds. smu.edunih.gov LVM theory deconstructs the complex normal modes into localized stretching, bending, and torsional motions of individual chemical bonds or fragments. smu.edu This approach provides a direct, quantitative measure of the intrinsic strength of a chemical bond through its local mode force constant. smu.edunih.gov

For a molecule like this compound, LVM analysis could provide significant insights that are not apparent from normal mode analysis alone:

Bond Strength Quantification: By calculating the local mode force constants, one could quantitatively compare the strengths of the different C-C and C-N bonds within the isoquinoline ring system. This could reveal subtle electronic effects of the methyl and amine substituents on the aromatic framework.

Analysis of Hydrogen Bonding: If the molecule participates in intermolecular or intramolecular hydrogen bonding involving the amine group, LVM theory can isolate the N-H stretching modes to precisely quantify the strength of these interactions. smu.edunih.gov

Interpretation of Complex Spectra: The vibrational spectrum of this compound contains many overlapping peaks. LVM analysis can help assign these peaks by pinpointing the contributions from specific bond vibrations, disentangling the delocalized normal modes into chemically intuitive local components. smu.edunih.gov

The theory works by deriving local modes from the normal modes obtained through standard quantum chemical calculations, providing a physically sound basis for interpreting vibrational spectra in terms of localized chemical units. smu.edu

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places), HRMS can distinguish between molecules with the same nominal mass but different chemical formulas. For this compound (C10H10N2), HRMS can verify its elemental composition by comparing the experimentally measured mass with the theoretically calculated exact mass. rsc.orgamazonaws.com

In electrospray ionization (ESI), a common HRMS technique, molecules are typically observed as protonated species [M+H]⁺ or other adducts like [M+Na]⁺ or [M+K]⁺. uni.lu

Table 2: Predicted HRMS Data for this compound (C10H10N2) Data predicted using computational tools. uni.lu

| Adduct Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₀H₁₁N₂⁺ | 159.0917 |

| [M+Na]⁺ | C₁₀H₁₀N₂Na⁺ | 181.0736 |

| [M+K]⁺ | C₁₀H₁₀N₂K⁺ | 197.0476 |

| [M+NH₄]⁺ | C₁₀H₁₄N₃⁺ | 176.1182 |

In practice, researchers compare the measured m/z value to the calculated value. For example, in the synthesis of isoquinoline derivatives, HRMS was used to confirm product identity, such as for N-(isoquinolin-3-yl)-4-methylbenzenesulfonamide, where the calculated m/z for [M+H]⁺ was 299.0854 and the found value was 299.0858. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS/UPLC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-performance variant, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), combine the separation power of liquid chromatography with the detection specificity and sensitivity of mass spectrometry. wikipedia.org This hyphenated technique is ideal for analyzing complex mixtures, identifying unknown compounds, and quantifying target analytes in various matrices. mdpi.com

In the context of this compound and its derivatives, LC-MS serves several purposes:

Purity Analysis: It can separate the main compound from starting materials, byproducts, and degradants, with the MS providing mass confirmation for each separated peak.

Metabolite Identification: In drug discovery and metabolism studies, LC-MS is used to identify how a compound is modified by biological systems.

Pharmacokinetic Studies: The technique is sensitive enough to quantify low concentrations of compounds in biological fluids like plasma or urine, as demonstrated in a pharmacokinetic study of the related compound 5-Amino-1-methyl quinolinium (5-AMQ). nih.gov

A typical LC-MS/MS method involves optimizing chromatographic conditions for good peak shape and separation, and tuning the mass spectrometer for the specific analyte. mdpi.comnih.gov

Table 3: Example of UPLC-MS/MS Parameters for Analysis of a Related Amine Compound Parameters based on a method developed for 5-Amino-1-methyl quinolinium. nih.gov

| Parameter | Specification |

| Chromatography System | UPLC |

| Column | ACE® Excel™ C18 (2 μm, 50 × 2.1 mm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Flow Rate | Gradient elution |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction of this compound and its Derivatives

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uni-saarland.deuhu-ciqso.es The technique involves irradiating a single, high-quality crystal with a focused X-ray beam. The resulting diffraction pattern of scattered X-rays is collected and analyzed to build a model of the electron density within the crystal, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. youtube.com

This method provides unambiguous proof of a molecule's connectivity and stereochemistry. uni-saarland.de For this compound, a successful SC-XRD experiment would confirm the planarity of the isoquinoline ring system and reveal the exact orientation of the amine and methyl substituents. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the packing of molecules in the crystal lattice.

While the specific crystal structure for this compound is not publicly available, the technique has been widely applied to numerous isoquinoline and amine derivatives. mdpi.comnih.gov The data obtained from such an analysis is typically summarized in a crystallographic table.

Table 4: Representative Crystallographic Data for a Heterocyclic Amine Derivative This table shows the type of data obtained from a single-crystal X-ray diffraction experiment, using N,N′,N″-[nitrilotris(4,1-phenylene)]tributanamide as an example to illustrate the parameters. mdpi.com

| Parameter | Value |

| Compound | N,N′,N″-[nitrilotris(4,1-phenylene)]tributanamide |

| Chemical Formula | C₃₀H₃₆N₄O₃ |

| Crystal System | Trigonal |

| Space Group | P-3 |

| a (Å) | 22.086(3) |

| b (Å) | 22.086(3) |

| c (Å) | 9.947(2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 120 |

| Volume (ų) | 4199.1(13) |

| Z (molecules/unit cell) | 6 |

| Calculated Density (g/cm³) | 1.196 |

| Final R indices [I > 2σ(I)] | R₁ = 0.0867, wR₂ = 0.2360 |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding, π-π interactions)

A detailed analysis of the crystal packing and specific intermolecular interactions for this compound cannot be provided as no experimentally determined crystal structure has been reported in publicly accessible databases.

To perform such an analysis, crystallographic data is essential. This data would reveal the unit cell parameters and the spatial arrangement of the molecules within the crystal lattice. From this, one could identify and characterize key intermolecular forces that stabilize the crystal structure. These would likely include:

Hydrogen Bonding: The primary amine (-NH₂) group is a potent hydrogen bond donor, while the nitrogen atom of the isoquinoline ring is a hydrogen bond acceptor. rsc.org It is highly probable that N-H···N hydrogen bonds form, linking molecules into dimers or more extended networks. The precise geometry (donor-acceptor distance and angle) of these bonds would be a critical aspect of the analysis.

π-π Interactions: The aromatic isoquinoline ring system is expected to participate in π-π stacking interactions. chemrxiv.org The nature of these interactions (e.g., parallel-displaced or T-shaped) and the inter-planar distances would be determined from the crystal structure. These interactions play a significant role in the packing of aromatic molecules.

A hypothetical data table for such interactions is presented below to illustrate the type of information that would be derived from a crystal structure analysis.

Table 1: Hypothetical Intermolecular Interaction Data for this compound

| Interaction Type | Donor/Acceptor Atoms or Rings | Distance (Å) | Angle (°) |

|---|---|---|---|

| Hydrogen Bond | N(amine)-H···N(isoquinoline) | Data not available | Data not available |

| π-π Stacking | Isoquinoline Ring ↔ Isoquinoline Ring | Data not available | Data not available |

(Note: This table is for illustrative purposes only. The values are not based on experimental data.)

Conformational Analysis in the Solid State

The conformational analysis of this compound in its solid, crystalline form is contingent upon the availability of its crystal structure. This analysis would focus on the three-dimensional arrangement of the atoms within the molecule as it exists in the crystal lattice.

Key aspects of the conformational analysis would include:

Planarity of the Isoquinoline Ring: Determining the degree of planarity of the fused bicyclic system.

Torsion Angles: Measuring the torsion angles involving the amine and methyl substituents relative to the isoquinoline ring. This would reveal the orientation of these functional groups. For instance, the C(4)-C(5)-C(methyl)-H and C(2)-C(1)-N(amine)-H torsion angles would be of particular interest.

Polymorphism: Investigating the possibility of conformational polymorphism, where the same compound crystallizes in different forms with distinct molecular conformations and packing arrangements. chemrxiv.orggexinonline.com

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy could also provide valuable insights into the solid-state conformation, especially in distinguishing between different polymorphs. rsc.orgpreprints.orgnih.gov However, no such studies for this compound have been found in the surveyed literature.

A hypothetical data table summarizing key conformational parameters is provided below.

Table 2: Hypothetical Solid-State Conformational Data for this compound

| Parameter | Atoms Involved | Value (°) |

|---|---|---|

| Torsion Angle | C(4)-C(5)-C(methyl)-H | Data not available |

| Torsion Angle | C(2)-C(1)-N(amine)-H | Data not available |

| Dihedral Angle between Rings | Benzene Ring ↔ Pyridine (B92270) Ring | Data not available |

(Note: This table is for illustrative purposes only. The values are not based on experimental data.)

Computational Chemistry and Theoretical Studies on 5 Methylisoquinolin 1 Amine

Quantum Chemical Calculations (e.g., Ab Initio, Density Functional Theory (DFT))

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have become indispensable for studying molecular systems. arxiv.org DFT methods offer a favorable balance between computational cost and accuracy, making them suitable for analyzing molecules of moderate size like 5-methylisoquinolin-1-amine. These calculations can determine optimized molecular geometries, energies, and a wide range of chemical properties. als-journal.comrsc.org While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles can be applied to predict its characteristics based on studies of analogous compounds. scirp.org